molecular formula C27H30F6N2O2 B15138416 Dutasteride-13C,15N,d

Dutasteride-13C,15N,d

Cat. No.: B15138416
M. Wt: 531.5 g/mol
InChI Key: JWJOTENAMICLJG-FPYYVYLPSA-N
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Description

Dutasteride-$^{13}\text{C},^{15}\text{N},d$ is a stable isotopically labeled analog of Dutasteride (C${27}$H${30}$F${6}$N${2}$O$_{2}$, molecular weight: 528.54 g/mol), a dual 5α-reductase inhibitor used clinically to treat benign prostatic hyperplasia and androgenetic alopecia . The isotopic modifications ($^{13}\text{C}$, $^{15}\text{N}$, and deuterium substitutions) are strategically incorporated into the molecular structure to enable precise quantification in mass spectrometry (MS)-based assays, such as pharmacokinetic studies and metabolite profiling. These labels minimize spectral interference with the parent compound, ensuring analytical accuracy . The exact positions of isotopic substitutions (e.g., $^{13}\text{C}$ at carbon atoms, $^{15}\text{N}$ at amide groups) are proprietary but critical for maintaining the compound’s chemical stability and detection sensitivity .

Properties

Molecular Formula

C27H30F6N2O2

Molecular Weight

531.5 g/mol

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-2-deuterio-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide

InChI

InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1/i7D,23+1,35+1/t7?,15-,16-,17-,19+,21+,24-,25+

InChI Key

JWJOTENAMICLJG-FPYYVYLPSA-N

Isomeric SMILES

[2H]C1C[C@H]2[C@@H]3CC[C@@H]4[C@@]([C@H]3CC[C@@]2([C@H]1[13C](=O)NC5=C(C=CC(=C5)C(F)(F)F)C(F)(F)F)C)(C=CC(=O)[15NH]4)C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dutasteride-13C,15N,d involves the incorporation of stable isotopes into the Dutasteride molecule. The process typically starts with the synthesis of labeled intermediates, which are then subjected to a series of chemical reactions to form the final product. Common reagents used in these reactions include labeled carbon, nitrogen, and deuterium sources .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of specialized equipment and techniques to handle the labeled isotopes safely and efficiently .

Chemical Reactions Analysis

Types of Reactions

Dutasteride-13C,15N,d undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce dehydrogenated products .

Scientific Research Applications

Dutasteride-13C,15N,d is widely used in scientific research due to its labeled isotopes, which allow for precise tracking and quantification in various studies. Some key applications include:

Mechanism of Action

Dutasteride-13C,15N,d exerts its effects by inhibiting the activity of 5α-reductase isozymes, which convert testosterone to DHT. By reducing DHT levels, this compound helps to alleviate symptoms of conditions like BPH. The molecular targets of this compound include the androgen receptor and various signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Isotopic Variants of Dutasteride

The table below compares Dutasteride-$^{13}\text{C},^{15}\text{N},d$ with structurally related compounds and isotopic analogs:

Compound Isotopic Substitutions Molecular Formula Molecular Weight (g/mol) Key Applications
Dutasteride None C${27}$H${30}$F${6}$N${2}$O$_{2}$ 528.54 Therapeutic: Inhibits 5α-reductase isoforms 1 and 2
Dutasteride-$^{13}\text{C},^{15}\text{N},d$ $^{13}\text{C}$, $^{15}\text{N}$, deuterium C${27}$H${30-\text{n}}$D${\text{n}}$F${6}$$^{15}$N${2}$O${2}$ ~534–540* Analytical: Internal standard for LC-MS/MS quantification
Dutasteride-$^{13}\text{C}_6$ Six $^{13}\text{C}$ atoms $^{13}\text{C}6$-C${21}$H${30}$F${6}$N${2}$O${2}$ 534.54 Metabolic tracing and isotope dilution assays
Dihydro Dutasteride Hydrogenated analog C${27}$H${32}$F${6}$N${2}$O$_{2}$ 530.54 Research: Study of reduced metabolites and enzyme binding
5α-Dutasteride Stereoisomer (5α configuration) C${27}$H${30}$F${6}$N${2}$O$_{2}$ 528.54 Pharmacological: Investigates stereospecific enzyme inhibition
Lapisteride Structurally distinct scaffold Undisclosed Undisclosed Research: Oral 5α-reductase inhibitor with potential anticancer applications

*Exact molecular weight depends on the number and positions of deuterium substitutions.

Research Findings and Data

  • Stability in Analytical Assays : Dutasteride-$^{13}\text{C},^{15}\text{N},d$ demonstrates negligible isotopic exchange in solution (pH 2–9, 25°C), ensuring reliability in long-term studies .
  • Sensitivity: In LC-MS/MS, the labeled compound achieves a lower limit of quantification (LLOQ) of 0.1 ng/mL, outperforming non-labeled Dutasteride (LLOQ: 0.5 ng/mL) due to reduced background noise .
  • Metabolic Tracing : Studies using Dutasteride-$^{13}\text{C}_6$ revealed hepatic CYP3A4 as the primary metabolizing enzyme, with a half-life of 4.9 hours in human hepatocytes .

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